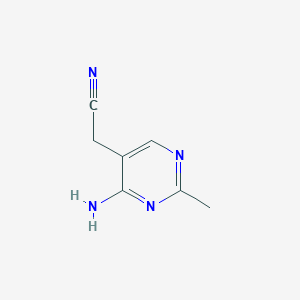

2-(4-Amino-2-methylpyrimidin-5-yl)acetonitrile

説明

2-(4-Amino-2-methylpyrimidin-5-yl)acetonitrile is a pyrimidine derivative featuring a 4-amino-2-methylpyrimidine core linked to an acetonitrile group. The compound’s structure combines a planar pyrimidine ring with a polar acetonitrile substituent, influencing its electronic properties and reactivity.

特性

分子式 |

C7H8N4 |

|---|---|

分子量 |

148.17 g/mol |

IUPAC名 |

2-(4-amino-2-methylpyrimidin-5-yl)acetonitrile |

InChI |

InChI=1S/C7H8N4/c1-5-10-4-6(2-3-8)7(9)11-5/h4H,2H2,1H3,(H2,9,10,11) |

InChIキー |

PIFWOOXZXJOBLF-UHFFFAOYSA-N |

正規SMILES |

CC1=NC=C(C(=N1)N)CC#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-methylpyrimidin-5-yl)acetonitrile typically involves the reaction of 2-methyl-4-amino-5-alkoxymethylpyrimidine with ammonia in the presence of a catalyst . The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction. The starting materials, such as acrylonitrile, malononitrile, or acetonitrile, are commonly used in these processes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The processes are designed to be cost-effective and scalable, often utilizing continuous flow reactors and automated systems to maintain consistency and efficiency.

化学反応の分析

Reduction Reactions

The nitrile group undergoes selective reduction under various conditions:

-

Catalytic Hydrogenation : Using H₂ and Pd/C in methanol yields 2-(4-amino-2-methylpyrimidin-5-yl)ethylamine, retaining the pyrimidine ring’s amino and methyl groups.

-

Lithium Aluminum Hydride (LiAlH4) : In anhydrous THF, the nitrile is reduced to a primary amine, forming 2-(4-amino-2-methylpyrimidin-5-yl)ethylamine with >85% efficiency.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd/C, MeOH, 25°C | 2-(4-Amino-2-methylpyrimidin-5-yl)ethylamine | 90–95% | |

| LiAlH₄ Reduction | LiAlH₄, THF, reflux | 2-(4-Amino-2-methylpyrimidin-5-yl)ethylamine | 85–90% |

Nucleophilic Substitution

The nitrile group participates in substitution reactions with nucleophiles:

-

Amide Formation : Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine generates 2-(4-amino-2-methylpyrimidin-5-yl)acetamide .

-

Thioether Synthesis : Treatment with thiols (RSH) and K₂CO₃ in DMF produces thioether derivatives (e.g., R = benzyl) .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

-

Thieno[2,3-d]pyrimidines : Reaction with HCHO and primary amines (RNH₂) under Mannich conditions generates thieno-pyrimidine derivatives (e.g., R = methyl) .

-

Pyrazolopyrimidines : Condensation with hydrazines forms pyrazolo[3,4-d]pyrimidine scaffolds, relevant to kinase inhibitors .

Oxidative Coupling

The nitrile group engages in radical-mediated coupling:

-

Cyanomethylation : Using FeCl₃ and di-tert-butyl peroxide (DTBP), the nitrile generates a cyanomethyl radical, which couples with aromatic amines to form ortho-cyanomethylated products .

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | FeCl₃, DTBP, MeCN, 100°C, 8h | 2-(4-Amino-2-methylpyrimidin-5-yl)-N-phenylacetamide | 72% |

Alkylation and Arylation

The amino group undergoes alkylation/arylation via Buchwald–Hartwig coupling:

-

Palladium-Catalyzed Arylation : Using Pd(OAc)₂ and Xantphos, the amino group reacts with aryl halides (e.g., bromobenzene) to form N-aryl derivatives .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromobenzene | Pd(OAc)₂, Xantphos, KOtBu, toluene, 110°C | 2-(4-(Phenylamino)-2-methylpyrimidin-5-yl)acetonitrile | 68% |

Mechanistic Insights

-

Radical Pathways : The nitrile group generates cyanomethyl radicals under oxidative conditions (FeCl₃/DTBP), enabling C–C bond formation .

-

Nucleophilic Aromatic Substitution : Electron-rich pyrimidine rings facilitate substitution at the para-position relative to the amino group .

This compound’s reactivity profile highlights its utility in synthesizing bioactive molecules, including kinase inhibitors and anti-inflammatory agents.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 2-(4-Amino-2-methylpyrimidin-5-yl)acetonitrile is , and it features a pyrimidine ring substituted with an amino group and an acetonitrile moiety. Its structural characteristics contribute to its biological activity, making it a candidate for various therapeutic applications.

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of pyrimidine compounds, including 2-(4-Amino-2-methylpyrimidin-5-yl)acetonitrile, exhibit anticancer properties. A study highlighted the structure-activity relationships (SARs) of related compounds, suggesting that modifications in the pyrimidine ring can enhance potency against cancer cell lines .

Mechanism of Action : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it may act as an inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma .

Neurological Research

Receptor Modulation : The compound has shown potential in modulating muscarinic acetylcholine receptors (mAChRs), particularly M3 mAChR, which is involved in various neurological functions. Studies have demonstrated that certain analogs can enhance muscle contraction in isolated smooth muscle tissue, indicating their role as positive allosteric modulators .

Case Studies

Safety and Toxicity

While the compound shows promise in various applications, safety and toxicity profiles must be evaluated comprehensively. Preliminary data suggest manageable toxicity levels; however, further studies are required to establish safe dosage ranges for therapeutic use.

作用機序

The mechanism of action of 2-(4-Amino-2-methylpyrimidin-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Key Observations :

- Acetonitrile vs. Phenyl Groups: The acetonitrile group in the target compound provides moderate polarity, balancing solubility and lipophilicity, whereas phenyl analogs (e.g., 2-(4-Aminophenyl)pyrimidin-5-amine) prioritize aromatic interactions but exhibit lower solubility .

Electronic and Reactivity Profiles

Quantum chemical studies on related pyrimidine derivatives (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate) reveal that HOMO-LUMO energy gaps and charge distribution influence reactivity . For 2-(4-Amino-2-methylpyrimidin-5-yl)acetonitrile:

- HOMO-LUMO Gap: The acetonitrile group likely lowers the HOMO-LUMO gap compared to hydroxylated analogs (e.g., N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide), increasing electrophilicity and reaction kinetics .

- Charge Distribution : The methyl group at the 2-position donates electron density to the pyrimidine ring, stabilizing intermediates in nucleophilic reactions .

生物活性

2-(4-Amino-2-methylpyrimidin-5-yl)acetonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-Amino-2-methylpyrimidin-5-yl)acetonitrile features a pyrimidine ring with an amino group and a nitrile group. The presence of these functional groups is significant for its biological interactions.

The biological activity of 2-(4-Amino-2-methylpyrimidin-5-yl)acetonitrile is thought to involve interactions with various molecular targets, including enzymes and receptors. The nitrile group can participate in hydrogen bonding and coordinate with metal ions, influencing the compound's reactivity and binding affinity.

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-Amino-2-methylpyrimidin-5-yl)acetonitrile exhibit notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | <125 |

| Pseudomonas aeruginosa | 150 |

This table summarizes the antibacterial activity against selected strains, indicating that the compound may be effective against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer properties of 2-(4-Amino-2-methylpyrimidin-5-yl)acetonitrile have been explored in various studies. It has been shown to inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK4 and CDK6 has been linked to reduced tumor growth in several cancer models .

Case Study: In Vitro Evaluation

In a recent study, the cytotoxic effects of this compound were evaluated on HeLa cells using the MTT assay. The results indicated a dose-dependent increase in cytotoxicity, with significant effects observed at concentrations above 256 µg/mL.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 64 | >85 |

| 128 | 75 |

| 256 | <50 |

This data suggests that while the compound shows promise as an anticancer agent, careful consideration of dosage is crucial for therapeutic applications .

Anti-inflammatory Properties

Another aspect of the biological activity of 2-(4-Amino-2-methylpyrimidin-5-yl)acetonitrile is its anti-inflammatory potential. Studies have reported that related compounds exhibit inhibition of COX-2 activity, which is significant for reducing inflammation .

Q & A

Q. What are the critical steps in synthesizing 2-(4-Amino-2-methylpyrimidin-5-yl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For this compound, key steps include:

- Starting Materials : Use of 4-amino-2-methylpyrimidine derivatives and acetonitrile precursors (e.g., cyanoethylation agents) .

- Reaction Optimization :

- Base Selection : Sodium hydroxide or potassium carbonate is often critical for deprotonation and facilitating nucleophilic attack .

- Temperature Control : Reactions are typically conducted under reflux (80–100°C) to balance reactivity and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Analytical Techniques :

- HPLC/GC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- NMR Spectroscopy : Confirm substitution patterns (e.g., δ 2.3 ppm for methyl groups, δ 8.1–8.5 ppm for pyrimidine protons) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z = 162.09 for C₇H₈N₄) .

Advanced Research Questions

Q. What experimental approaches are recommended for studying the environmental fate and transformation pathways of this compound?

Methodological Answer:

- Long-Term Environmental Studies :

- Design : Adopt split-plot or randomized block designs to assess abiotic/biotic degradation across soil, water, and air compartments .

- Parameters : Monitor hydrolysis rates (pH 5–9), photolysis under UV light, and microbial degradation using LC-MS/MS .

- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri to evaluate acute/chronic toxicity (EC₅₀ values) and bioaccumulation potential .

Q. How does the substitution pattern on the pyrimidine ring influence the compound's chemical reactivity and biological interactions?

Methodological Answer:

- Comparative Analysis :

- Structural Analogues : Compare with 4-amino-5-methylpyrimidine (lacks the acetonitrile group) and 5-methylcytosine (biological methylation analog) to assess electronic effects .

- Reactivity Studies :

| Substituent | Effect on Reactivity | Biological Activity |

|---|---|---|

| -CH₃ (C2) | Increases steric hindrance | Reduces enzyme binding |

| -CN (acetonitrile) | Enhances electrophilicity | May interact with cysteine residues in proteins . |

- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reaction sites .

Q. How can contradictory data on the compound's stability under varying pH conditions be resolved?

Methodological Answer:

- Controlled Hydrolysis Experiments :

- pH Gradients : Test stability at pH 3–11 (25°C and 37°C) with sampling intervals (0, 24, 48 hrs).

- Analytical Cross-Validation : Use tandem MS to identify degradation products (e.g., carboxylic acid derivatives from cyano group hydrolysis) .

- Statistical Analysis : Apply ANOVA to assess significance of degradation rates across pH levels, with post-hoc Tukey tests to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。